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# A Technical Guide to the Spectral Analysis of 13-O-Ethylpiptocarphol

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Compound of Interest

Compound Name: 13-O-Ethylpiptocarphol

Cat. No.: B15593271

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Disclaimer: Specific experimental spectral data for **13-O-Ethylpiptocarphol** is not readily available in public databases. The data presented in this guide are representative and predicted based on the known structure of the parent compound, piptocarphol, and general principles of spectroscopic analysis for sesquiterpene lactones and ethyl ethers. This document is intended to serve as a technical guide for researchers, scientists, and drug development professionals on the methodologies and expected spectral characteristics of this compound.

### Introduction

**13-O-Ethylpiptocarphol** is a derivative of piptocarphol, a sesquiterpene lactone belonging to the furanoheliangolide class. These natural products are of significant interest in medicinal chemistry due to their diverse biological activities. The structural elucidation and purity assessment of such compounds heavily rely on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This guide provides an in-depth overview of the expected spectral data for **13-O-Ethylpiptocarphol** and the experimental protocols for their acquisition.

## **Predicted Spectral Data**

The following tables summarize the predicted quantitative spectral data for **13-O-Ethylpiptocarphol**. These predictions are based on the analysis of its constituent functional groups, including a sesquiterpene lactone core, an ethyl ether, a ketone, an ester, and olefinic moieties.



Table 1: Predicted <sup>1</sup>H NMR Spectral Data for **13-O-Ethylpiptocarphol** (in CDCl<sub>3</sub>)

Proton Assignment	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1	3.5 - 3.7	m	
H-2	2.0 - 2.2	m	
H-3	2.3 - 2.5	m	
H-5	2.8 - 3.0	m	
H-6	4.5 - 4.7	d	~8.0
H-7	3.0 - 3.2	m	
H-13a	4.1 - 4.3	d	~2.0
H-13b	3.9 - 4.1	d	~2.0
H-14 (CH <sub>3</sub> )	1.1 - 1.3	S	
H-15 (CH₃)	1.8 - 2.0	S	
O-CH <sub>2</sub> -CH <sub>3</sub>	3.4 - 3.6	q	~7.0
O-CH <sub>2</sub> -CH <sub>3</sub>	1.2 - 1.4	t	~7.0
Ester CH <sub>3</sub>	1.9 - 2.1	S	
Ester =CH <sub>2</sub> a	5.6 - 5.8	S	_
Ester =CH <sub>2</sub> b	6.1 - 6.3	S	

Table 2: Predicted <sup>13</sup>C NMR Spectral Data for **13-O-Ethylpiptocarphol** (in CDCl<sub>3</sub>)



Carbon Assignment	Predicted Chemical Shift (δ, ppm)	
C-1	80 - 85	
C-2	45 - 50	
C-3	40 - 45	
C-4	200 - 205 (Ketone C=O)	
C-5	50 - 55	
C-6	85 - 90	
C-7	55 - 60	
C-8	75 - 80	
C-9	40 - 45	
C-10	140 - 145 (Olefinic)	
C-11	135 - 140 (Olefinic)	
C-12	170 - 175 (Lactone C=O)	
C-13	70 - 75	
C-14 (CH <sub>3</sub> )	15 - 20	
C-15 (CH <sub>3</sub> )	20 - 25	
O-CH <sub>2</sub> -CH <sub>3</sub>	65 - 70	
O-CH <sub>2</sub> -CH <sub>3</sub>	15 - 20	
Ester C=O	165 - 170	
Ester C=	140 - 145	
Ester =CH <sub>2</sub>	125 - 130	
Ester CH₃	20 - 25	

Table 3: Predicted Mass Spectrometry (MS) Data for 13-O-Ethylpiptocarphol



Ion Type	Predicted m/z	Fragmentation Pathway
[M+H]+	419.2019 (for C <sub>23</sub> H <sub>30</sub> O <sub>7</sub> )	Protonated molecule
[M+Na]+	441.1838 (for C23H30O7Na)	Sodiated molecule
[M-C <sub>2</sub> H <sub>5</sub> OH] <sup>+</sup>	373.1600	Loss of ethanol
[M-Side Chain]+	Varies	Loss of the ester side chain at C-8
Further Fragments	Varies	Consecutive losses of H <sub>2</sub> O, CO, and other small molecules[1][2][3][4]

Table 4: Predicted Infrared (IR) Spectral Data for 13-O-Ethylpiptocarphol

Wavenumber (cm <sup>-1</sup> )	Functional Group	Vibrational Mode
~2950-2850	C-H (Alkyl)	Stretching
~1760-1740	C=O (γ-Lactone)	Stretching
~1715	C=O (Ketone)	Stretching
~1710	C=O (Ester)	Stretching
~1650	C=C (Olefinic)	Stretching
~1250-1050	C-O (Ether and Ester)	Stretching[5][6][7]

# **Experimental Protocols**

Detailed methodologies for the key experiments are provided below.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:



- Sample Preparation: Dissolve approximately 5-10 mg of purified **13-O-Ethylpiptocarphol** in 0.5-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
- ¹H NMR Acquisition:
  - Acquire a one-dimensional proton NMR spectrum.
  - Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
  - The number of scans can range from 8 to 64, depending on the sample concentration.
- 13C NMR Acquisition:
  - Acquire a one-dimensional carbon NMR spectrum with proton decoupling.
  - Typical parameters include a 45-degree pulse width, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of <sup>13</sup>C.
- 2D NMR Experiments: To establish connectivity, perform two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) for <sup>1</sup>H-<sup>1</sup>H correlations, HSQC (Heteronuclear Single Quantum Coherence) for direct <sup>1</sup>H-<sup>13</sup>C correlations, and HMBC (Heteronuclear Multiple Bond Correlation) for long-range <sup>1</sup>H-<sup>13</sup>C correlations.
- Data Processing: Process the acquired data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and peak integration.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition, and to study fragmentation patterns for structural elucidation.



#### Methodology:

- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: Use a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.
- Data Acquisition:
  - Infuse the sample solution directly into the ESI source or introduce it via an HPLC system for LC-MS analysis.
  - Acquire mass spectra in both positive and negative ion modes.
  - For MS/MS (tandem mass spectrometry), select the precursor ion (e.g., [M+H]+) and subject it to collision-induced dissociation (CID) to generate fragment ions.
- Data Analysis: Determine the accurate mass of the molecular ion to calculate the elemental formula. Analyze the fragmentation pattern to deduce structural information, often by comparing it to known fragmentation pathways of related compounds[2][3][4].

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

#### Methodology:

- Sample Preparation:
  - Thin Film (for oils or low-melting solids): Place a drop of the neat sample between two salt plates (e.g., NaCl or KBr).
  - KBr Pellet (for solids): Grind a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg) to a fine powder. Press the powder into a thin, transparent pellet using a hydraulic press.

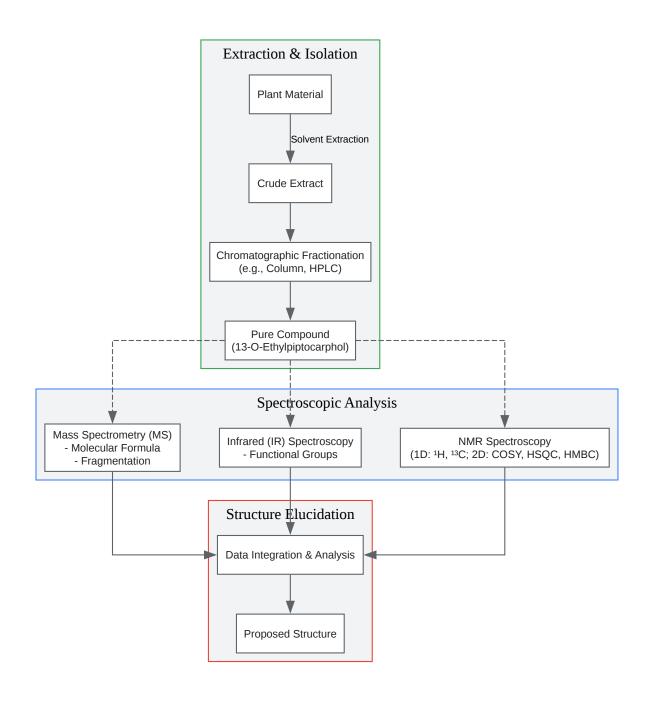


- Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl<sub>4</sub>, CS<sub>2</sub>) and place it in a solution cell.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
  - Record a background spectrum of the empty sample holder (or pure solvent).
  - Place the prepared sample in the spectrometer and record the sample spectrum.
  - The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
- Data Analysis: Identify the characteristic absorption bands corresponding to the various functional groups in the molecule by comparing the observed wavenumbers to correlation charts[8][9].

# Visualizations Workflow for Spectroscopic Analysis of a Natural Product

The following diagram illustrates a typical workflow for the isolation and structural elucidation of a natural product like **13-O-Ethylpiptocarphol**.





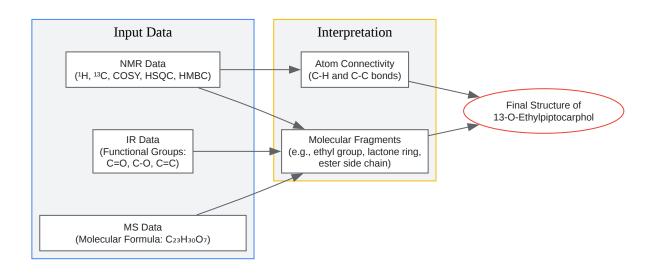
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Caption: Workflow for Natural Product Analysis.



# Logical Relationship of Spectroscopic Data in Structure Elucidation

This diagram shows how the information from different spectroscopic techniques is integrated to determine the final chemical structure.



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